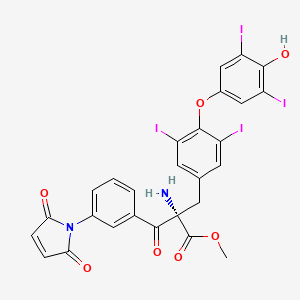
Vinblastine N'b-Oxide Maleic Acid Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vinblastine N’b-Oxide Maleic Acid Salt is a biochemical used for proteomics research . It is an analog of vinca alkaloid n-oxide and is used for the treatment of hyperproliferative diseases . The molecular formula is C50H62N4O14 and the molecular weight is 943.05 .
Synthesis Analysis
Vinblastine is a vinca alkaloid that is commonly used to treat various cancers. The low yield of these vinca alkaloids from the plant and the difficulty of meeting their huge demand around the globe prompted researchers to create a variety of approaches . One such approach involves the use of engineered yeast to produce the alkaloids vindoline and catharanthine, which are precursors of vinblastine .Molecular Structure Analysis
The molecular formula of Vinblastine N’b-Oxide Maleic Acid Salt is C50H62N4O14, and it has a molecular weight of 943.05 .Chemical Reactions Analysis
Vinblastine is a vinca alkaloid antineoplastic agent. The vinca alkaloids are structurally similar compounds comprised of 2 multiringed units: vindoline and catharanthine .Physical and Chemical Properties Analysis
The molecular formula of Vinblastine N’b-Oxide Maleic Acid Salt is C50H62N4O14, and it has a molecular weight of 943.05 .Applications De Recherche Scientifique
Total Synthesis of Vinblastine
- Stereocontrolled Synthesis : Researchers have developed a stereocontrolled total synthesis method for vinblastine. This method involves a stereoselective construction of the tertiary alcohol through a 1,3-dipolar cycloaddition of nitrile oxide and a Baeyer-Villiger oxidation, indicating progress in the synthetic routes toward vinblastine (Yokoshima, Tokuyama, & Fukuyama, 2010).
Pharmacognosy and Biotechnology
- Catharanthus Alkaloids : The alkaloids from Catharanthus roseus, including vinblastine, have been extensively studied. Vinblastine, a key anticancer drug, has led to Catharanthus roseus becoming a model for biotechnological studies on plant secondary metabolism (van der Heijden, Jacobs, Snoeijer, Hallard, & Verpoorte, 2004).
Semi-synthetic Production Process
- Extraction and Production : A simplified extraction process from Catharanthus roseus has been developed for semi-synthesis of vinblastine. This involves using aqueous acidic solutions and embonic acid, followed by oxidation and reduction steps to produce vinblastine (Verma, Laakso, Seppänen-Laakso, Huhtikangas, & Riekkola, 2007).
Radiolabeling and Imaging
- Radiolabeling for PET Studies : Vinblastine has been radiolabeled with carbon-11 for use in positron-emission-tomography (PET) studies in cancer patients. This allows for the observation of the drug's distribution and pharmacokinetics in the body (Solbach et al., 2007).
Interaction with Tubulin
- Molecular Mechanism : Studies have shown that vinblastine binds to tubulin, affecting microtubule dynamics. This interaction is critical in its role as an anticancer drug (Gigant et al., 2005).
Drug Delivery Systems
- Controlled Drug Release : Research has been conducted on the development of a stimuli-responsive controlled drug release system for vinblastine using magnetically sensitive chitosan capsules. This allows for controlled timing and dose of drug release (Huang et al., 2019).
Vinblastine-Type N-Oxide Alkaloids
- New Alkaloids Discovery : New vinblastine-type N-oxide alkaloids have been isolated from Catharanthus roseus, providing insights into the diversity of compounds related to vinblastine and their potential applications (Zhang et al., 2013).
Targeted Delivery and Controlled Release
- Targeted Delivery in Cancer Cells : The use of superparamagnetic nanoparticles coated with dextran for targeted delivery and controlled release of vinblastine in pancreatic cancer cells has been explored. This method enhances the efficacy of the drug and reduces side effects (Albukhaty et al., 2020).
Drug-DNA Interaction
- Interaction with DNA : Studies have shown that vinblastine interacts with double-stranded DNA, affecting its function. This interaction is important in understanding its mechanism as a chemotherapeutic agent (Tyagi, Charak, & Mehrotra, 2012).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The key issues facing vinca alkaloids applications include establishing an environment-friendly production technique based on microorganisms, as well as increasing bioavailability without causing harm to patient’s health . Similarly engineered yeast strains could produce more than 3,000 other monoterpene indole alkaloids and unnatural analogues .
Propriétés
Numéro CAS |
947607-87-6 |
|---|---|
Formule moléculaire |
C₅₀H₆₂N₄O₁₄ |
Poids moléculaire |
943.05 |
Synonymes |
6’-Oxide Vincaleukoblastine (2Z)-2-Butenedioate; (3S,5S,7S,9S)-9-((3aR,3a1R,4R,5S,5aR,10bR)-4-Acetoxy-3a-ethyl-5-hydroxy-8-methoxy-5-(methoxycarbonyl)-6-methyl-3a,3a1,4,5,5a,6,11,12-octahydro-1H-indolizino[8,1-cd]carbazol-9-yl)-5-ethyl-5-hydroxy-9-(m |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![MGITC [Malachite green isothiocyanate]](/img/structure/B1148100.png)
